![molecular formula C17H26N6O2 B4683691 1-butyl-7-isobutyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4683691.png)
1-butyl-7-isobutyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
The chemical compound belongs to a class of compounds with a purine base, which is a fundamental structure found in many biological systems. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The synthesis, molecular structure, and property analyses of such compounds provide insights into their chemical behaviors and potential applications in various fields, excluding their use as drugs, thus not discussing drug use, dosages, or side effects.
Synthesis Analysis
The synthesis of purine derivatives, such as the compound , often involves the modification of the purine base with various substituents to alter their chemical and biological properties. A common approach is the introduction of alkyl or aryl groups at specific positions on the purine ring. For example, the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents demonstrates the chemical diversification of the purine-2,6-dione core through substitution reactions (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their chemical and physical properties. X-ray crystallography and spectroscopic methods, such as NMR and IR spectroscopy, are commonly used to elucidate the structures of these compounds. For instance, the crystal structure analysis of purine derivatives provides insights into the arrangement of molecules in the solid state and their potential interactions, which can influence their reactivity and stability (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical structures and properties. These reactions are essential for the synthesis of more complex purine-based compounds with specific functions. The reactivity of purine derivatives depends on the electronic and steric effects of the substituents on the purine ring, as demonstrated in studies of their addition reactions and cycloadditions (Abdel-Rahman, 1993).
properties
IUPAC Name |
1-butyl-3,9-dimethyl-7-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-6-7-8-23-16-18-14-13(21(16)10-12(4)19-23)15(24)22(9-11(2)3)17(25)20(14)5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBIUFCPRUXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4683616.png)
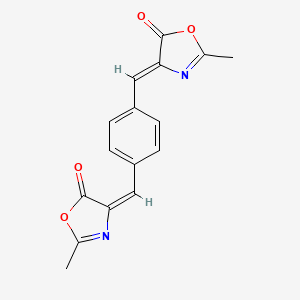
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4683629.png)
![4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B4683643.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4683644.png)
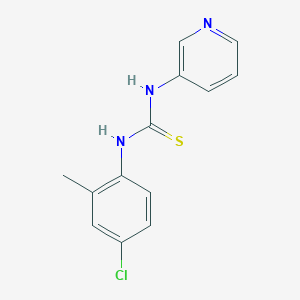

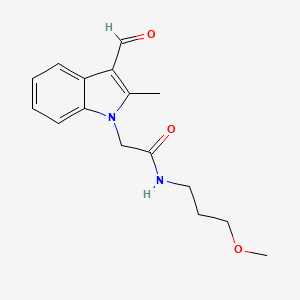
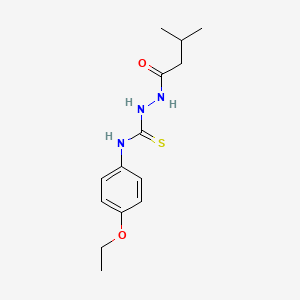
![5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4683685.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4683699.png)
![N-(2-bromo-4,6-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683700.png)
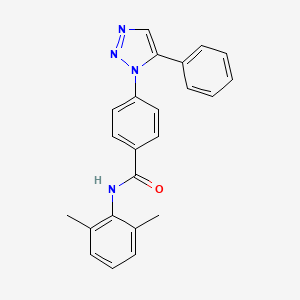
![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)